4-Benzyloxy-2-fluorobenzylamine: A Strategic Fluorinated Building Block
4-Benzyloxy-2-fluorobenzylamine: A Strategic Fluorinated Building Block
The following technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 4-Benzyloxy-2-fluorobenzylamine , a specialized fluorinated building block.[1]
Technical Guide for Medicinal Chemistry & Drug Discovery [1]
Executive Summary
4-Benzyloxy-2-fluorobenzylamine is a high-value intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It serves as a critical scaffold for introducing the 2-fluoro-4-benzyloxybenzyl motif, a structural feature that modulates metabolic stability (via fluorine substitution) and hydrophobic interactions (via the benzyloxy group).[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes from commercially available precursors, and its utility in Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Profile
This compound is typically synthesized in situ or supplied as a hydrochloride salt due to the inherent reactivity of the free amine.
| Property | Data |
| Chemical Name | (4-(Benzyloxy)-2-fluorophenyl)methanamine |
| Molecular Formula | C₁₄H₁₄FNO |
| Molecular Weight | 231.27 g/mol |
| CAS Number (Precursor) | 185836-35-5 (Nitrile form: 4-(Benzyloxy)-2-fluorobenzonitrile) |
| Appearance | Colorless to pale yellow oil (Free base) / White solid (HCl salt) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water (Free base) |
| pKa (Calculated) | ~8.8 (Amine), modulated by ortho-fluorine inductive effect |
| LogP (Calculated) | ~3.2 (Lipophilic due to benzyl ether) |
Synthetic Accessibility & Production
Direct commercial availability of the free amine is limited due to stability concerns (oxidation/carbamate formation). The standard research protocol involves the reduction of the stable nitrile precursor, 4-(benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5) .[1]
Core Synthetic Pathway (Nitrile Reduction)
The most reliable method for generating high-purity amine is the reduction of the nitrile using Borane-THF or Lithium Aluminum Hydride (LAH).[1]
Reagents:
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Precursor: 4-(Benzyloxy)-2-fluorobenzonitrile (1.0 eq)[1]
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Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF, 1.0 M, 3.0 eq)
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Solvent: Anhydrous THF
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Quench: Methanol / HCl
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).
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Dissolution: Dissolve 4-(benzyloxy)-2-fluorobenzonitrile in anhydrous THF (0.2 M concentration).
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Reduction: Cool to 0°C. Add BH₃·THF dropwise via syringe to control exotherm.[1]
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Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).
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Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy residual borane.
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Hydrolysis: Add 1N HCl and reflux for 1 hour to break the boron-amine complex.
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Isolation: Basify with NaOH to pH >10, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, convert to HCl salt by adding 4N HCl in dioxane, filtering the precipitate.
Visualizing the Synthesis Workflow
The following diagram illustrates the conversion from the nitrile precursor to the active amine and its subsequent utility.
Caption: Step-wise reduction of the nitrile precursor to the stable amine salt.
Reactivity & Functionalization
The unique chemical behavior of 4-benzyloxy-2-fluorobenzylamine is driven by two key structural features:
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Ortho-Fluorine Effect:
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Electronic Withdrawal: The fluorine atom at the 2-position exerts a strong inductive effect (-I), lowering the pKa of the benzylic amine compared to a non-fluorinated analog.[1] This makes the amine less nucleophilic but also less prone to oxidative metabolism.
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Conformational Bias: The fluorine atom can induce a specific conformation via intramolecular electrostatic interactions, potentially locking the bioactive conformation.
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Para-Benzyloxy Group:
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Protection/Deprotection: The benzyl ether is stable under basic and mild acidic conditions but can be cleaved (e.g., H₂/Pd-C or BBr₃) to reveal a free phenol.[1] This allows the molecule to serve as a "masked" phenol during early synthesis steps.
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Hydrophobic Interaction: In a final drug molecule, this group often targets deep hydrophobic pockets in receptors (e.g., GPCRs).
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Reactivity Map
Caption: Primary reaction pathways. The fluorine atom remains stable, while the amine and benzyl ether are reactive centers.[1]
Applications in Medicinal Chemistry
This building block is frequently employed in the optimization of lead compounds, particularly for:
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GPCR Ligands: The benzylamine motif is a privileged structure in aminergic GPCRs (Dopamine, Serotonin, Histamine receptors). The 2-fluoro substitution blocks metabolic hydroxylation at the electron-rich benzylic ring, extending half-life (
).[1] -
Kinase Inhibitors: Used to extend into the solvent-exposed region or hydrophobic back-pockets of the ATP binding site.[1]
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Monoamine Oxidase (MAO) Inhibitors: Structurally related to safinamide and ralfinamide (which contain fluorobenzyloxy motifs), this isomer allows for probing specific steric constraints in the active site.
Case Study: Metabolic Stability In a typical SAR campaign, replacing a standard 4-benzyloxybenzylamine with the 2-fluoro analog often results in:
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Reduced clearance: Blockade of CYP450-mediated oxidation at the ortho-position.[1]
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Altered basicity: Lower pKa reduces lysosomal trapping and improves membrane permeability.
Handling, Stability & Safety
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Storage: The free amine absorbs CO₂ from the air to form carbamates. Store under Nitrogen or Argon at -20°C. The HCl salt is stable at room temperature.[1]
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Safety:
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Corrosive: Causes skin burns and eye damage (Category 1B).
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Toxic: Harmful if swallowed or inhaled.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use only in a fume hood.[1]
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[2]
References
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Preparation of Fluorobenzylamines
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Source: Koslowsky, I. et al. "Synthesis and application of 4-[18F]fluorobenzylamine."[1] Organic & Biomolecular Chemistry, 2010.
- Relevance: Describes the reduction of fluorobenzonitriles to benzylamines, valid
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Precursor Properties (Nitrile)
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Fluorine in Medicinal Chemistry
- Source: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
- Relevance: Explains the metabolic stability and pKa modulation effects of ortho-fluorine substitution.
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Related Chemotypes (Safinamide/Ralfinamide)
- Source: Caccia, C. et al. "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology, 2006.
- Relevance: Illustrates the biological activity of fluorobenzyloxy-benzylamine scaffolds.
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